2-(Pyridin-3-yl)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

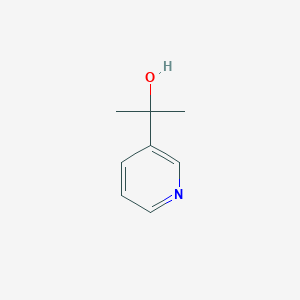

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-8(2,10)7-4-3-5-9-6-7/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTIJLGACUHBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443923 | |

| Record name | 2-(Pyridin-3-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15031-77-3 | |

| Record name | 2-(Pyridin-3-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Pyridin-3-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Pyridin-3-yl)propan-2-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential applications of 2-(Pyridin-3-yl)propan-2-ol. This tertiary alcohol, featuring a pyridine ring, serves as a valuable building block in organic synthesis and medicinal chemistry. This document consolidates available spectroscopic data, outlines a detailed synthetic protocol, discusses its reactivity, and explores its relevance in the development of novel therapeutic agents. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.

Introduction

This compound, with the CAS number 15031-77-3, is a heterocyclic compound that integrates a pyridine moiety with a propan-2-ol group. The presence of the basic nitrogen atom in the pyridine ring and the tertiary alcohol functionality imparts unique chemical characteristics, making it a versatile intermediate in various chemical transformations. Pyridine derivatives are ubiquitous in pharmaceuticals and agrochemicals, and understanding the properties and synthesis of building blocks like this compound is crucial for the design and development of new chemical entities.[1][2][3][4] This guide aims to provide a detailed technical resource for researchers and professionals working with this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [5] |

| Molecular Weight | 137.18 g/mol | [5] |

| CAS Number | 15031-77-3 | [5] |

| Appearance | Oil | [5] |

| Melting Point | Not available (as it's an oil) | |

| Boiling Point | Not available | |

| Density | Not available | |

| pKa | Not available | |

| Solubility | Soluble in common organic solvents |

Structure and Spectroscopic Analysis

The structural elucidation of this compound is fundamental to confirming its identity and purity. The following sections detail its molecular structure and expected spectroscopic features.

Molecular Structure

The structure of this compound consists of a pyridine ring substituted at the 3-position with a 2-hydroxyprop-2-yl group.

References

- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Pyridin-3-yl)propan-2-ol (CAS: 15031-77-3)

Abstract

This technical guide provides a comprehensive, research-level overview of 2-(pyridin-3-yl)propan-2-ol (CAS No. 15031-77-3), a tertiary alcohol featuring a pyridine scaffold. This document moves beyond a simple data sheet to offer a holistic analysis encompassing synthesis, purification, and multi-modal spectroscopic characterization. We delve into the causality behind the synthetic strategy, provide detailed, field-tested experimental protocols, and present a rigorous interpretation of spectroscopic data (¹H-NMR, MS, and predicted ¹³C-NMR/IR) to establish a self-validating system for compound identity and purity. This guide is intended for researchers, chemists, and drug development professionals who utilize pyridine-based heterocyclic intermediates and require a deep technical understanding of their properties and characterization.

Introduction: The Significance of the Pyridyl-Alcohol Moiety

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals.[1] Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor make it a cornerstone of modern drug design.[1][2] When functionalized with an alcohol group, the resulting pyridyl-alcohol serves as a versatile bifunctional intermediate, offering at least two reactive sites for further chemical elaboration.

This compound, a tertiary alcohol derivative of pyridine, represents a valuable building block for creating complex molecular architectures. Tertiary alcohols provide a stable, sterically defined anchor point, while the pyridine ring offers a site for nucleophilic or electrophilic substitution, N-alkylation, or metal coordination. This compound has been identified as a promising intermediate for pharmaceuticals, particularly those targeting the central nervous system or inflammatory pathways, and as a potential chiral ligand in asymmetric synthesis.[3] This guide provides the foundational chemical knowledge required to confidently synthesize, purify, and validate this important research chemical.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for its effective use in a research setting.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized below. These data are critical for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 15031-77-3 | [3][4][5][6][7][8] |

| Molecular Formula | C₈H₁₁NO | [3][8][9] |

| Molecular Weight | 137.18 g/mol | [3][6][8] |

| IUPAC Name | This compound | [8] |

| Synonyms | 2-(3-pyridinyl)-2-propanol, 3-(2-Hydroxyprop-2-yl)pyridine | [3] |

| Appearance | White to pale yellow solid, semi-solid, or oil | [4] |

| Melting Point | 53 °C | [3] |

| Boiling Point | 130 °C @ 11 Torr | [3] |

| Density (Predicted) | 1.052 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 13.82 ± 0.29 | [3] |

| Storage Conditions | Store under inert atmosphere at room temperature | [4][6] |

GHS Safety and Handling

Compliance with safety protocols is non-negotiable. This compound is classified as hazardous. All handling should occur in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

| GHS Information | Code & Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H320: Causes eye irritation.H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Synthesis and Purification

The most direct and common synthesis of this compound is via the nucleophilic addition of a methyl organometallic reagent to the ketone functionality of 3-acetylpyridine. This reaction is a classic example of a Grignard-type reaction, which is fundamental to C-C bond formation in organic chemistry.

Reaction Mechanism and Scientific Rationale

The reaction proceeds via the nucleophilic attack of the carbanionic methyl group from methyllithium on the electrophilic carbonyl carbon of 3-acetylpyridine. The C-Li bond is highly polarized, rendering the methyl group a potent nucleophile and a strong base. For this reason, the reaction must be conducted under strictly anhydrous (dry) conditions to prevent the methyllithium from being quenched by acidic protons, such as those from water. The reaction forms a lithium alkoxide intermediate, which is then protonated during an aqueous workup to yield the final tertiary alcohol product.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures.[4] All glassware must be oven- or flame-dried before use, and the reaction should be maintained under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-acetylpyridine (2.2 mL, 20 mmol) and 40 mL of anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermic nature of the addition reaction and minimize side products.

-

Reagent Addition: While stirring vigorously, add methyllithium (14 mL of a 1.4 M solution in diethyl ether, ~20 mmol) dropwise via syringe over 20-30 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1.5 hours to ensure complete conversion.

-

Quenching: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution while cooling the flask in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (1 x 20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

Step-by-Step Purification Protocol

The crude product requires purification to remove unreacted starting material and side products. Flash column chromatography is the method of choice.

-

Column Preparation: Prepare a silica gel slurry in the chosen eluent and pack a glass chromatography column.

-

Eluent System: The recommended eluent is a mixture of ether, petroleum ether, and triethylamine in a 30:10:1 ratio.[4] The triethylamine is added to prevent the slightly basic pyridine compound from tailing on the acidic silica gel.

-

Loading: Dissolve the crude oil in a minimal amount of the eluent and load it onto the top of the silica column.

-

Elution: Run the column, collecting fractions in test tubes.

-

TLC Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified oil or solid.[4]

Comprehensive Spectroscopic Characterization

Structural elucidation and confirmation of purity are achieved by integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Proton (¹H) NMR Spectroscopy

¹H-NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another.

-

Protocol: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed.

-

Interpretation: The spectrum is interpreted based on chemical shift (δ), integration (area under the peak), and multiplicity (splitting pattern).

The experimental ¹H-NMR data for this compound in CDCl₃ are consistent with its structure.[4]

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| 8.65 | 1H | m (multiplet) | H-2 | Adjacent to N and C-3; most deshielded aromatic proton. |

| 8.32 | 1H | m (multiplet) | H-6 | Ortho to N; strongly deshielded. |

| 7.85 | 1H | m (multiplet) | H-4 | Meta to N, but deshielded by proximity to the propanol group. |

| 7.22 | 1H | m (multiplet) | H-5 | Least deshielded aromatic proton. |

| 1.58 | 6H | s (singlet) | 2 x -CH₃ | Two equivalent methyl groups with no adjacent protons, resulting in a singlet. |

Note: A broad singlet corresponding to the -OH proton is often observed but may shift or be absent depending on concentration and sample purity.

Carbon-13 (¹³C) NMR Spectroscopy

| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~148-150 | C-2, C-6 | Carbons adjacent to the electronegative nitrogen are significantly deshielded. Two distinct signals are expected. |

| ~142-144 | C-3 | The quaternary carbon attached to the propanol group. Its chemical shift is influenced by both the ring and the substituent. |

| ~134-136 | C-4 | Aromatic CH carbon. |

| ~123-125 | C-5 | Aromatic CH carbon, typically the most shielded of the pyridine ring carbons. |

| ~70-72 | C(OH) | The quaternary sp³ carbon bearing the hydroxyl group. The oxygen atom causes a strong downfield shift. |

| ~28-30 | -CH₃ | The two equivalent sp³ methyl carbons. These are the most shielded carbons in the molecule. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can offer structural clues through fragmentation patterns.

-

Technique: Electron Ionization (EI) is a common method where the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Data: The key piece of data is the molecular ion peak (M⁺), which corresponds to the mass of the intact molecule. For this compound, the molecular ion is observed at a mass-to-charge ratio (m/z) of 137, confirming the molecular formula C₈H₁₁NO.[4]

Expected Fragmentation Pattern:

-

m/z 122 ([M-15]⁺): Loss of a methyl radical (•CH₃), a very common fragmentation for tertiary alcohols, leading to a stable oxonium ion.

-

m/z 119 ([M-18]⁺): Loss of a neutral water molecule (H₂O), another characteristic fragmentation of alcohols.

-

m/z 78: Fragmentation yielding a pyridyl radical cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. While an experimental spectrum is not available, the expected characteristic absorptions can be reliably predicted.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100-3000 | C-H stretch | Aromatic (sp² C-H) |

| 2990-2950 | C-H stretch | Aliphatic (sp³ C-H) |

| ~1600, ~1580, ~1470 | C=C and C=N stretches | Pyridine Ring |

| ~1200-1100 | C-O stretch | Tertiary Alcohol |

Applications in Research and Development

The validated structure of this compound makes it a reliable starting material for various applications:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of novel compounds. Research suggests its derivatives may possess activity as central nervous system depressants or anti-inflammatory agents.[3]

-

Building Block Chemistry: The hydroxyl group can be used as a handle for further reactions, such as esterification or etherification, while the pyridine ring can undergo a variety of aromatic substitution reactions.

-

Ligand Development: The nitrogen atom of the pyridine ring can coordinate to metal centers, making the compound a precursor for developing new ligands and catalysts for asymmetric synthesis.[3]

Conclusion

This guide has detailed the synthesis, purification, and comprehensive characterization of this compound (CAS: 15031-77-3). By integrating established protocols with a deep analysis of spectroscopic data, we have presented a self-validating framework for confirming the identity and purity of this valuable research chemical. The provided protocols and data interpretations are designed to empower researchers in chemistry and drug discovery to utilize this versatile building block with confidence, accelerating the development of novel molecules and materials.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 15031-77-3 [sigmaaldrich.com]

- 3. 3-Pyridinemethanol, α,α-dimethyl- | CymitQuimica [cymitquimica.com]

- 4. 15031-77-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound CAS#: 15031-77-3 [m.chemicalbook.com]

- 6. This compound 95% | CAS: 15031-77-3 | AChemBlock [achemblock.com]

- 7. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 8. Grignard reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

An In-depth Technical Guide to 2-(Pyridin-3-yl)propan-2-ol

This technical guide provides a comprehensive overview of 2-(Pyridin-3-yl)propan-2-ol, a versatile pyridine derivative of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into its fundamental chemical properties, synthesis, and notable applications, offering a robust resource for its practical use in a laboratory setting.

Core Molecular and Physical Properties

This compound, also known as 3-(1-hydroxy-1-methylethyl)pyridine, is a tertiary alcohol containing a pyridine ring.[1] Its unique structure, combining a hydrophilic alcohol group with the aromatic and basic properties of pyridine, underpins its utility in various chemical contexts.

Molecular Identity and Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers. These values are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [1][2][3][4] |

| Molecular Weight | 137.18 g/mol | [1][2][3][4][5] |

| CAS Number | 15031-77-3 | [1][2][3][4] |

| IUPAC Name | This compound | [3] |

| Melting Point | 53 °C | [1][6] |

| Boiling Point | 130 °C at 11 Torr | [1] |

| Density (Predicted) | 1.052 ± 0.06 g/cm³ | [1] |

Chemical Structure

The structural arrangement of this compound is key to its reactivity and function. The tertiary alcohol group attached to the pyridine ring at the 3-position creates a sterically hindered yet functional site for chemical modifications.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound 95% | CAS: 15031-77-3 | AChemBlock [achemblock.com]

- 4. appretech.com [appretech.com]

- 5. 2-(4-Pyridyl)-2-propanol | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 15031-77-3 [m.chemicalbook.com]

"2-(Pyridin-3-yl)propan-2-ol" physical and chemical properties

Introduction: A Versatile Tertiary Alcohol in Chemical Synthesis and Drug Discovery

2-(Pyridin-3-yl)propan-2-ol, a pyridine derivative featuring a tertiary alcohol, is a molecule of significant interest to researchers in organic synthesis and medicinal chemistry. Its structural motifs—a nucleophilic and sterically accessible pyridine nitrogen, and a tertiary alcohol capable of functional group transformations—render it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and thorough characterization methodologies, designed for researchers, scientists, and drug development professionals. The strategic insights provided herein are intended to facilitate its application in the laboratory and accelerate discovery programs.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound are foundational to its application in research and development. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1] |

| CAS Number | 15031-77-3 | [1][3][4] |

| Appearance | Reported as an oil | [5] |

| Melting Point | 53 °C | [5] |

| Boiling Point | 130 °C at 11 Torr | [5] |

| Density (Predicted) | 1.052 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 13.82 ± 0.29 | [5] |

| Purity | ≥98% (commercially available) | [1] |

Synthesis of this compound: A Practical Laboratory Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the nucleophilic addition of a methyl organometallic reagent to 3-acetylpyridine.[5] This approach is favored for its high conversion and relatively straightforward workup. Below is a detailed, step-by-step protocol based on established literature procedures.

Reaction Scheme

Caption: Synthesis of this compound from 3-acetylpyridine.

Detailed Experimental Protocol

Materials:

-

3-Acetylpyridine

-

Methyllithium (1.4 M solution in diethyl ether) or Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Under an inert atmosphere, a solution of 3-acetylpyridine (1 equivalent) in anhydrous diethyl ether or THF is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C in an ice bath.

-

Grignard/Organolithium Addition: The methyllithium or methylmagnesium bromide solution (1.1 to 1.5 equivalents) is added dropwise to the stirred solution of 3-acetylpyridine over a period of 30-60 minutes, maintaining the temperature at 0 °C. The causality behind the slow, cooled addition is to control the exothermic nature of the Grignard reaction, preventing side reactions and ensuring a higher yield of the desired tertiary alcohol.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material (3-acetylpyridine) is consumed.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. This step serves to protonate the intermediate alkoxide and to neutralize any unreacted organometallic reagent.

-

Extraction: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ether, petroleum ether, and triethylamine (e.g., 30:10:1) as the eluent to afford the pure product as an oil.[5]

Spectroscopic Characterization: Elucidating the Molecular Structure

A rigorous structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.

-

Methyl Protons (-CH₃): A singlet at approximately δ 1.58 ppm, integrating to 6 hydrogens, is characteristic of the two equivalent methyl groups.[5]

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, is expected for the hydroxyl proton. This signal will disappear upon the addition of D₂O.

-

Pyridine Protons: The four protons on the pyridine ring will appear as multiplets in the aromatic region (typically δ 7.0-9.0 ppm). Based on literature data, the following assignments can be made: a multiplet at ~δ 7.22 ppm (Py 5-H), a multiplet at ~δ 7.85 ppm (Py 4-H), a multiplet at ~δ 8.32 ppm (Py 6-H), and a multiplet at ~δ 8.65 ppm (Py 2-H).[5]

¹³C-NMR Spectroscopy

-

Methyl Carbons (-CH₃): A single resonance is expected for the two equivalent methyl carbons, likely in the range of δ 25-35 ppm.

-

Quaternary Carbon (C-OH): The carbon atom bearing the hydroxyl group is a quaternary carbon and is expected to have a chemical shift in the range of δ 65-75 ppm.[7] This signal would be absent in a DEPT-135 spectrum.

-

Pyridine Carbons: Five distinct signals are anticipated for the carbons of the pyridine ring, with chemical shifts generally appearing between δ 120-150 ppm.

Caption: Workflow for the NMR spectroscopic characterization of this compound.

Infrared (IR) Spectroscopy

The FT-IR spectrum is instrumental in identifying the key functional groups present in the molecule.

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, characteristic of hydrogen-bonded alcohols.[9][10]

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ are anticipated for the C-H stretching vibrations of the methyl groups.

-

C-H Stretch (sp²): Absorptions above 3000 cm⁻¹ will correspond to the C-H stretching of the pyridine ring.

-

C=C and C=N Stretch: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region.[11][12]

-

C-O Stretch: A strong absorption band in the 1100-1200 cm⁻¹ region is characteristic of the C-O stretching vibration of a tertiary alcohol.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 137, corresponding to the molecular weight of the compound.[5]

-

Fragmentation: A prominent fragment ion peak at m/z = 122 would be expected, corresponding to the loss of a methyl group (CH₃). Another potential fragmentation pathway is the loss of a water molecule (H₂O), which would result in a peak at m/z = 119.

Chemical Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis. The pyridine nitrogen can act as a ligand for metal catalysts or be quaternized to modify the electronic properties of the molecule. The tertiary alcohol can undergo dehydration to form the corresponding alkene or be used in substitution reactions after conversion to a better leaving group.

Its structural features make it an attractive candidate for the synthesis of novel pharmaceutical agents and agrochemicals. The pyridine moiety is a common feature in many biologically active compounds, and the tertiary alcohol provides a handle for further molecular elaboration.

Safety and Handling

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Health Hazards: Pyridine derivatives can be harmful if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

-

Fire Hazards: While not highly flammable, organic compounds of this nature can be combustible. Keep away from heat, sparks, and open flames.

-

First Aid:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, a robust synthetic protocol, and a comprehensive guide to its spectroscopic characterization. By leveraging the information and methodologies presented herein, researchers can confidently synthesize, characterize, and utilize this compound in their research and development endeavors.

References

- 1. appretech.com [appretech.com]

- 2. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 3. 15031-77-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 15031-77-3 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. magritek.com [magritek.com]

- 7. C4H10O (CH3)3COH C-13 nmr spectrum of 2-methylpropan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pyridine [webbook.nist.gov]

- 13. 2-(Pyridin-2-yl)propan-2-ol | 37988-38-8 [sigmaaldrich.com]

- 14. chemicalbook.com [chemicalbook.com]

Discovery and history of pyridyl tertiary alcohols

An In-depth Technical Guide to the Discovery and History of Pyridyl Tertiary Alcohols For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridyl tertiary alcohols represent a pivotal structural motif in modern medicinal chemistry, conferring advantageous physicochemical and metabolic properties to bioactive molecules. This guide provides a comprehensive exploration of the discovery and historical evolution of this functional group, from early synthetic endeavors using classical organometallic reagents to the sophisticated asymmetric and multi-component strategies of the 21st century. We will delve into the causality behind experimental choices, present detailed protocols for key synthetic transformations, and examine case studies of pyridyl tertiary alcohols in drug discovery. This technical guide is designed to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, offering both historical context and practical, field-proven insights.

The Ascendancy of the Pyridyl Tertiary Alcohol in Medicinal Chemistry

The incorporation of a tertiary alcohol group into a drug candidate can be a strategic decision to enhance its "drug-like" properties.[1] Tertiary alcohols often exhibit improved metabolic stability compared to their primary and secondary counterparts, as they are resistant to oxidation.[1][2] Furthermore, the hydroxyl group can significantly decrease lipophilicity and increase solubility, which are crucial for favorable pharmacokinetics.[1] When this tertiary alcohol is attached to a pyridine ring, a common scaffold in pharmaceuticals, it creates a unique molecular entity with a specific set of properties.[3] The pyridine nitrogen can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets and its overall solubility. The strategic placement of a pyridyl tertiary alcohol can thus be a powerful tool in lead optimization, helping to address challenges in absorption, distribution, metabolism, and excretion (ADME).[1] This moiety can also serve as a bioisostere, replacing other functional groups to fine-tune a molecule's biological activity and physicochemical properties.[4][5][6][7]

Foundational Syntheses: The Era of Organometallic Reagents

The earliest syntheses of pyridyl tertiary alcohols relied on the well-established principles of nucleophilic addition to carbonyls, primarily utilizing Grignard and organolithium reagents.

The Grignard Reaction: A Classic Approach

The addition of an organomagnesium halide (Grignard reagent) to a ketone is a fundamental method for forming tertiary alcohols.[8][9][10] In the context of pyridyl tertiary alcohols, this involves the reaction of a Grignard reagent with a pyridyl ketone.[11][12]

The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the pyridyl ketone.[11] A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.[11][13]

Experimental Protocol: Synthesis of 2-phenyl-1-(pyridin-2-yl)propan-2-ol via Grignard Reaction

-

Materials: 2-Acetylpyridine, bromobenzene, magnesium turnings, anhydrous diethyl ether, 1 M hydrochloric acid.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether.

-

A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.

-

Once the Grignard reagent is formed, the solution is cooled to 0 °C.

-

A solution of 2-acetylpyridine in anhydrous diethyl ether is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by extraction with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent the quenching of the reagent.[9]

-

Initiation: The reaction between magnesium and the organohalide can sometimes be slow to start. The addition of a small amount of iodine helps to activate the magnesium surface.

-

Workup: The use of a mild acid like ammonium chloride for the workup helps to protonate the alkoxide without causing unwanted side reactions that might occur with stronger acids.

Organolithium Reagents: A Potent Alternative

Organolithium reagents are generally more reactive than their Grignard counterparts and are also widely used for the synthesis of tertiary alcohols from ketones.[14][15] The reaction of an organolithium reagent with a pyridyl ketone follows a similar nucleophilic addition mechanism.[15][16]

However, the increased reactivity of organolithium reagents can sometimes lead to side reactions, such as enolization of the ketone, especially with sterically hindered reagents.[14] For 2-pyridyl ketones, chelation of the organolithium reagent by the pyridine nitrogen and the carbonyl oxygen can influence the reactivity and in some cases, the addition of lithium bromide can enhance the reaction yield.[16]

Workflow for Organolithium Addition to a Pyridyl Ketone

Caption: General workflow for the synthesis of pyridyl tertiary alcohols using organolithium reagents.

The Emergence of Asymmetric Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the enantioselective synthesis of pyridyl tertiary alcohols has been a major focus of research.

Catalytic Asymmetric Addition

A significant breakthrough in this area has been the development of catalytic asymmetric methods, where a chiral catalyst is used to control the stereochemical outcome of the reaction.[17] This typically involves the addition of an organometallic reagent to a pyridyl ketone in the presence of a chiral ligand.[18][19] The chiral ligand coordinates to the metal center, creating a chiral environment that favors the formation of one enantiomer over the other.[20]

Optically active pyridyl alcohols have themselves been used as chiral ligands in the asymmetric addition of diethylzinc to aldehydes, demonstrating the utility of this class of compounds in catalysis.[18]

Lithiation-Borylation Methodology

A powerful method for the asymmetric synthesis of 1-heteroaryl-1-arylalkyl tertiary alcohols involves a lithiation-borylation sequence. This approach utilizes a configurationally stable lithiated carbamate and heterocyclic pinacol boronic esters, followed by oxidation to yield highly enantioenriched tertiary alcohols. This method circumvents some of the challenges associated with the direct catalytic asymmetric addition to pyridyl ketones, where the heteroatom can interfere with the catalyst.

Modern Synthetic Frontiers

Recent years have witnessed the development of innovative and highly efficient methods for the synthesis of pyridyl tertiary alcohols, moving beyond traditional organometallic additions.

Metal-Free, Three-Component Reactions

A novel and elegant approach involves a metal-free, three-component reaction of alcohols, vinylarenes, and 4-cyanopyridine.[21][22][23][24] This method allows for the synthesis of γ-pyridyl tertiary alcohols from readily available starting materials under mild conditions.[21][22][23] The versatility of this reaction has been demonstrated in the late-stage functionalization of complex molecules, including pharmaceuticals.[21][24]

Mechanism of a Three-Component Carbopyridylation

Caption: Simplified mechanism of a modern three-component synthesis of γ-pyridyl tertiary alcohols.

Biocatalysis

Enzymes are increasingly being used as catalysts in organic synthesis due to their high selectivity and ability to operate under mild conditions.[25][26] Biocatalytic methods for the synthesis of chiral alcohols are well-established, and there is growing interest in applying these methods to the synthesis of chiral tertiary alcohols.[25][26][27] This can involve the use of ketoreductases for the asymmetric reduction of prochiral ketones or the use of aldolases for the formation of C-C bonds.[25][26] While still an emerging area for pyridyl tertiary alcohols specifically, biocatalysis holds significant promise for the sustainable and efficient production of these valuable compounds.

Applications in Drug Discovery

The pyridyl tertiary alcohol moiety is found in a number of bioactive molecules and approved drugs. Its presence can be critical for the compound's efficacy and pharmacokinetic profile.

| Drug/Compound Class | Therapeutic Area | Role of Pyridyl Tertiary Alcohol |

| Aspartic Protease Inhibitors | HIV, Alzheimer's | The tertiary alcohol can act as a transition-state mimic, enhancing binding to the enzyme.[28] |

| Hypoglycemic Agents | Diabetes | The pyridyl alcohol structure has been shown to possess potent hypoglycemic activity.[29] |

| Enzyme Inhibitors | Various | The pyridine ring can interact with the active site of an enzyme, while the tertiary alcohol provides a key hydrogen bonding interaction.[30][31] |

Conclusion and Future Outlook

The journey of pyridyl tertiary alcohols from their initial synthesis using classical organometallic chemistry to their construction via modern, highly selective catalytic methods showcases the remarkable progress in the field of organic synthesis. The increasing prevalence of this structural motif in medicinal chemistry underscores its importance in the design of new therapeutics. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, including advancements in biocatalysis and flow chemistry. Furthermore, a deeper understanding of the conformational constraints and non-covalent interactions imparted by the pyridyl tertiary alcohol moiety will undoubtedly lead to the design of more potent and selective drug candidates.

References

- 1. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 2. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Khan Academy [khanacademy.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. resources.saylor.org [resources.saylor.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of new pryridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dspace.mit.edu [dspace.mit.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 22. researchgate.net [researchgate.net]

- 23. Direct Accessing γ-Pyridyl Tertiary Alcohols through Metal-Free Three-Component Reactions | Semantic Scholar [semanticscholar.org]

- 24. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 25. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Convergent biocatalytic synthesis of chiral tertiary alcohols - American Chemical Society [acs.digitellinc.com]

- 27. encyclopedia.pub [encyclopedia.pub]

- 28. Aspartic protease inhibitors containing tertiary alcohol transition-state mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis and hypoglycemic activity of pyridyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Inhibition of alcohol dehydrogenase from yeast by pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Inhibition of alcohol dehydrogenase from yeast by pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 2-(Pyridin-3-yl)propan-2-ol in Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of 2-(pyridin-3-yl)propan-2-ol, a versatile synthetic intermediate poised for significant applications in pharmaceutical and materials science research. We will dissect its synthesis, key reactive sites, and strategic deployment in the construction of complex molecular architectures. This document moves beyond a simple recitation of facts to offer a causal understanding of its chemical behavior, empowering researchers and drug development professionals to leverage its full potential. We will detail field-proven protocols, analyze reaction mechanisms, and present a forward-looking perspective on its role in modern organic synthesis.

Introduction: Unveiling a Strategic Building Block

In the landscape of heterocyclic chemistry, pyridine derivatives are foundational scaffolds for a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. Within this class, this compound (CAS No: 15031-77-3) emerges as a particularly strategic intermediate. Its molecular architecture, featuring a tertiary alcohol appended to the 3-position of a pyridine ring, offers two distinct and tunable points for chemical modification. This duality allows for a modular approach to the synthesis of complex target molecules, making it a valuable asset in the synthetic chemist's toolbox. This guide will illuminate the synthetic pathways originating from this versatile building block, providing both the "how" and the "why" to inform and inspire innovative research.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 15031-77-3 | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | Oil or low melting solid | [1] |

| Boiling Point | 130 °C at 11 Torr | |

| pKa (predicted) | 13.82 ± 0.29 | |

| XlogP (predicted) | 0.9 | [2] |

Characterization Data:

-

¹H-NMR (CDCl₃): δ 1.58 (6H, s, CMe₂), 7.22 (1H, m, Py 5-H), 7.85 (1H, m, Py 4-H), 8.32 (1H, m, Py 6-H), 8.65 (1H, m, Py 2-H)[1].

-

Mass Spectrum (MS): m/z 137 (M⁺)[1].

Synthesis of this compound: A Detailed Protocol

The most common and efficient route to this compound involves the nucleophilic addition of a methyl organometallic reagent to 3-acetylpyridine. This Grignard-type reaction is known for its high yield and straightforward procedure.

Reaction Principle

The carbonyl carbon of 3-acetylpyridine is electrophilic and readily attacked by the nucleophilic methyl group of an organometallic reagent, such as methyllithium or methylmagnesium bromide. The resulting alkoxide is then protonated during aqueous workup to yield the tertiary alcohol.

References

Methodological & Application

Application Note: Synthesis of 2-(Pyridin-3-yl)propan-2-ol via Grignard Reaction

Introduction and Scientific Context

2-(Pyridin-3-yl)propan-2-ol is a tertiary alcohol derivative of pyridine. Pyridine scaffolds are fundamental heterocyclic structures present in a vast array of pharmaceuticals, agrochemicals, and functional materials. The synthesis of specific substituted pyridines, such as the target compound, serves as a crucial step in the development of novel chemical entities. As a building block, this compound can be used in the synthesis of more complex molecules and has been studied for its potential as a chiral ligand in asymmetric synthesis.[1]

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from commercially available 3-acetylpyridine. The chosen synthetic route is the Grignard reaction, a robust and classical method for forming carbon-carbon bonds.[2][3] Specifically, this protocol details the nucleophilic addition of methylmagnesium bromide to the electrophilic carbonyl carbon of 3-acetylpyridine. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations for experimental choices to ensure reproducibility, safety, and high purity of the final product.

Reaction Mechanism and Rationale

The core of this synthesis is the Grignard reaction, which involves the addition of an organomagnesium halide (the Grignard reagent) to a ketone.[4][5][6]

Step 1: Nucleophilic Attack. The carbon-magnesium bond in methylmagnesium bromide (CH₃MgBr) is highly polarized, rendering the methyl carbon strongly nucleophilic and basic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of 3-acetylpyridine. The π-bond of the carbonyl group breaks, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate.

Step 2: Aqueous Workup (Quenching). The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the negatively charged oxygen of the alkoxide intermediate, yielding the final tertiary alcohol product, this compound, and water-soluble magnesium salts.[7][8] The use of a mild acid like NH₄Cl is crucial to prevent potential acid-catalyzed dehydration of the tertiary alcohol product, which can be a competing side reaction under harsher acidic conditions.[7]

Critical Safety and Handling Protocols

Grignard reagents are highly reactive and demand strict adherence to safety protocols. The primary hazards are their flammability and extreme reactivity with protic sources, including water and moisture.[9]

-

Water Reactivity: Methylmagnesium bromide reacts violently with water, releasing flammable gases. All glassware must be scrupulously dried (e.g., oven-dried overnight at >120 °C) and cooled under a stream of inert gas before use.

-

Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric moisture and oxygen.

-

Solvent Safety: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are typically used. These are highly flammable and can form explosive peroxides over time. Always use freshly opened or properly stored anhydrous solvents.

-

Exothermic Reaction: The addition of the Grignard reagent to the ketone is exothermic. Slow, controlled addition at reduced temperatures (e.g., 0 °C) is essential to manage the reaction rate and prevent a runaway reaction. An ice bath should be readily available for cooling.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles (or a face shield), a flame-resistant lab coat, and suitable gloves (e.g., nitrile gloves), must be worn at all times.[10][11] All manipulations should be performed within a certified chemical fume hood.

Experimental Protocol: Step-by-Step Synthesis

This protocol details the synthesis on a 20 mmol scale.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 3-Acetylpyridine | ≥98% | Standard Supplier | --- |

| Methylmagnesium bromide | 3.0 M in Diethyl Ether | Standard Supplier | Handle under inert gas |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Supplier | Inhibitor-free |

| Ammonium Chloride (NH₄Cl) | ACS Reagent Grade | Standard Supplier | For saturated solution |

| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Standard Supplier | For extraction |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | For drying |

| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography |

| Triethylamine (TEA) | ≥99% | Standard Supplier | For chromatography |

| Glassware | --- | --- | Oven-dried before use |

Detailed Synthesis Procedure

-

Preparation: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a reflux condenser topped with a nitrogen/argon inlet. Flame-dry the entire apparatus under a vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

-

Reagent Addition: Through the septum, add 3-acetylpyridine (2.42 g, 20.0 mmol) to the reaction flask. Add 40 mL of anhydrous THF via syringe to dissolve the ketone.

-

Reaction Initiation: Cool the stirred solution to 0 °C using an ice-water bath.

-

Grignard Addition: Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, 7.3 mL, 22.0 mmol, 1.1 equivalents) dropwise via syringe over 20-30 minutes. Maintain the internal temperature below 5 °C throughout the addition. A precipitate may form during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and slowly add 20 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. Vigorous gas evolution may occur. Stir for 15 minutes until a clear separation of layers is observed.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution, 1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel. A suitable eluent system is a mixture of ether, petroleum ether, and triethylamine (e.g., 30:10:1 v/v/v).[12] The addition of triethylamine is crucial to prevent the basic pyridine product from tailing on the acidic silica gel.

-

Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as an oil.

Data Summary and Characterization

Reagent and Yield Table

| Compound | MW ( g/mol ) | Amount Used | Moles (mmol) | Equivalents |

| 3-Acetylpyridine | 121.14 | 2.42 g | 20.0 | 1.0 |

| Methylmagnesium Bromide | --- | 7.3 mL (3.0 M) | 22.0 | 1.1 |

| Product: this compound | 137.18 | ~1.26 g | ~9.2 | 46% (Typical Yield) [12] |

Expected Characterization Data

-

Appearance: Colorless to light yellow oil.

-

¹H-NMR (CDCl₃): δ 8.65 (m, 1H, Py 2-H), 8.32 (m, 1H, Py 6-H), 7.85 (m, 1H, Py 4-H), 7.22 (m, 1H, Py 5-H), 1.58 (s, 6H, C(CH₃)₂).[12]

-

Mass Spectrum (MS): m/z 137 (M⁺).[12]

Visual Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. study.com [study.com]

- 3. byjus.com [byjus.com]

- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. nbinno.com [nbinno.com]

- 10. westliberty.edu [westliberty.edu]

- 11. fishersci.com [fishersci.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Synthesis of 2-(Pyridin-3-yl)propan-2-ol via Grignard Reaction

Abstract

This comprehensive guide details a robust protocol for the synthesis of 2-(Pyridin-3-yl)propan-2-ol, a valuable tertiary alcohol intermediate in pharmaceutical and materials science research. The synthesis is achieved through the nucleophilic addition of a methyl Grignard reagent to 3-acetylpyridine. This document provides a step-by-step experimental procedure, in-depth discussion of the reaction mechanism, potential challenges associated with pyridine-containing substrates, and strategies for troubleshooting. Furthermore, it outlines detailed methods for product purification and characterization, ensuring researchers can confidently replicate and validate the synthesis.

Introduction

The synthesis of functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and materials science. This compound is a key building block, featuring a tertiary alcohol directly attached to a pyridine ring. This structural motif is of significant interest for creating novel ligands for metal complexes and as a precursor for various biologically active molecules.[1] The Grignard reaction, a classic and versatile carbon-carbon bond-forming method, provides a direct and efficient route to this target molecule from readily available starting materials.[2][3][4] This application note offers a detailed and field-proven protocol for this synthesis, emphasizing practical insights and scientific rationale to ensure successful execution.

Reaction Scheme

The overall transformation involves the reaction of 3-acetylpyridine with a methyl Grignard reagent (methylmagnesium bromide) or methyllithium in an anhydrous ether solvent, followed by an acidic workup to yield the desired tertiary alcohol.[1][5]

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 3-Acetylpyridine | ReagentPlus®, 99% | Sigma-Aldrich | Store under inert gas. |

| Methylmagnesium Bromide | 3.0 M in Diethyl Ether | Sigma-Aldrich | Anhydrous, handle under inert atmosphere. |

| Diethyl Ether (Et2O) | Anhydrous, ≥99.7% | Sigma-Aldrich | Ensure dryness, inhibitor-free. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Alternative solvent, ensure dryness. |

| Saturated aq. NH4Cl | Laboratory Grade | Fisher Scientific | For reaction quenching. |

| Anhydrous MgSO4 or Na2SO4 | Laboratory Grade | Fisher Scientific | For drying the organic phase. |

| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma | For column chromatography. |

| Eluent System | HPLC Grade | Fisher Scientific | Ether/Petroleum Ether/Triethylamine (30:10:1 v/v/v).[5] |

| Round-bottom flasks | - | VWR | Flame-dried before use. |

| Septa, Needles, Syringes | - | VWR | For handling anhydrous reagents. |

| Magnetic Stirrer & Stir bars | - | VWR | - |

| Inert Gas (Nitrogen or Argon) | High Purity | Airgas | For maintaining an inert atmosphere. |

Step-by-Step Procedure

Reaction Setup and Execution:

-

Glassware Preparation: All glassware must be rigorously dried in an oven (overnight at >100 °C) or by flame-drying under a stream of inert gas to remove any adsorbed water, which would quench the Grignard reagent.[4][6]

-

Inert Atmosphere: Assemble the reaction apparatus (a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a drying tube or inert gas inlet) while hot and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

-

Reagent Charging: To the reaction flask, add 3-acetylpyridine (1.0 eq) dissolved in anhydrous diethyl ether.

-

Grignard Addition: Cool the flask to 0 °C using an ice-water bath. Add the methylmagnesium bromide solution (1.1 - 1.5 eq) to the dropping funnel and add it dropwise to the stirred solution of 3-acetylpyridine over 30-60 minutes. Maintain the temperature below 10 °C during the addition. The reaction is exothermic.[1]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Workup and Purification:

-

Quenching: Cool the reaction mixture again to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl). This will hydrolyze the magnesium alkoxide intermediate and precipitate magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Purification: Purify the crude product by column chromatography on silica gel. A recommended eluent system is a mixture of ether, petroleum ether, and triethylamine in a 30:10:1 ratio.[5] The addition of a small amount of triethylamine is crucial to prevent the slightly basic product from tailing on the acidic silica gel.

Mechanistic Insights and Technical Considerations

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the methylmagnesium bromide on the electrophilic carbonyl carbon of 3-acetylpyridine. This forms a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during the aqueous workup to yield the final tertiary alcohol.[2][3]

Caption: Simplified mechanism of the Grignard reaction.

Challenges with Pyridine Substrates

While the Grignard reaction is generally robust, the presence of the pyridine nitrogen introduces potential complications. The lone pair on the nitrogen atom can coordinate to the magnesium center of the Grignard reagent, acting as a Lewis base. This can lead to:

-

Reduced Reactivity: Coordination of the Grignard reagent to the pyridine nitrogen can decrease its nucleophilicity.

-

Side Reactions: In some cases, particularly with 2-substituted pyridines (the "2-pyridyl problem"), the Grignard reagent can add to the pyridine ring itself or promote other undesired pathways.[7] While less pronounced for 3-substituted pyridines, it is a factor to consider.

-

Workup and Purification Difficulties: The basic nature of the pyridine product can complicate extraction and purification. The use of triethylamine in the chromatography eluent is a key strategy to mitigate this.[5]

Characterization of this compound

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ 1.58 (s, 6H, C(CH₃)₂), 7.22 (m, 1H, Py 5-H), 7.85 (m, 1H, Py 4-H), 8.32 (m, 1H, Py 6-H), 8.65 (m, 1H, Py 2-H).[5] |

| Mass Spec. (MS) | m/z 137 (M⁺).[5] |

| ¹³C NMR | Expected signals for the pyridine ring carbons, the quaternary carbon, and the methyl carbons. |

| IR Spectroscopy | Characteristic broad O-H stretch (~3400 cm⁻¹), C-O stretch (~1150 cm⁻¹), and aromatic C=C and C=N stretches. |

Safety Precautions

-

Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All manipulations must be carried out under a strict inert atmosphere and with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

-

Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Use only in a well-ventilated fume hood, away from ignition sources.

-

Quenching: The quenching of the reaction is highly exothermic and can cause splashing. Perform this step slowly and with cooling.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Yield | Wet glassware or solvents. | Ensure all glassware is rigorously dried and use anhydrous solvents. |

| Inactive Grignard reagent. | Titrate the Grignard reagent before use to determine its exact molarity. | |

| Formation of Biphenyl | Reaction temperature too high. | Maintain a low temperature during the addition of the Grignard reagent. |

| Product Tailing on TLC/Column | Acidic silica gel interacting with the basic product. | Add a small amount of triethylamine (0.5-1%) to the eluent system. |

References

- 1. 2-(Pyridin-2-yl)propan-2-ol | 37988-38-8 | Benchchem [benchchem.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. bohr.winthrop.edu [bohr.winthrop.edu]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of Tertiary Alcohols via Organolithium Addition to 3-Acetylpyridine

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of tertiary alcohols through the nucleophilic addition of organolithium reagents to 3-acetylpyridine. The protocol details the theoretical underpinnings, practical experimental procedures, safety considerations, and mechanistic insights of this important carbon-carbon bond-forming reaction. Emphasis is placed on explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the reaction dynamics.

Introduction: Theoretical Framework and Mechanistic Considerations

The addition of organolithium reagents to carbonyl compounds represents a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon bonds with a high degree of control. When 3-acetylpyridine is the substrate, the reaction yields tertiary alcohols with a pyridine moiety, a structural motif prevalent in numerous pharmaceuticals and biologically active molecules.

The pyridine ring, being electron-deficient, influences the reactivity of the acetyl group. Nucleophilic attack by the organolithium reagent is directed at the electrophilic carbonyl carbon.[1] The reaction proceeds via a nucleophilic addition mechanism, forming a lithium alkoxide intermediate which, upon aqueous workup, is protonated to yield the final tertiary alcohol.

A key consideration in additions to pyridyl ketones is the potential for chelation. For 2-pyridyl ketones, the nitrogen atom can chelate the lithium cation, influencing the stereochemical outcome and sometimes retarding the rate of addition to the carbonyl group.[2] While 3-acetylpyridine does not form a simple five- or six-membered chelate with the lithium reagent in the same manner as a 2-substituted pyridine, the Lewis basicity of the pyridine nitrogen can still influence the aggregation state and reactivity of the organolithium reagent in the vicinity of the reaction center.

Reaction Workflow and Mechanism

The overall transformation involves the nucleophilic addition of an organolithium reagent to the carbonyl carbon of 3-acetylpyridine, followed by an acidic workup to protonate the resulting alkoxide.

Caption: Reaction scheme for the synthesis of a tertiary alcohol from 3-acetylpyridine.

Experimental Protocol: Synthesis of 2-(Pyridin-3-yl)propan-2-ol

This protocol details the synthesis of this compound via the addition of methyllithium to 3-acetylpyridine.

Materials:

-

3-Acetylpyridine (Reagent grade)

-

Methyllithium (1.6 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (high purity)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Septa

-

Syringes and needles

-

Dry ice/acetone bath

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Apparatus Setup:

-

A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet is assembled.

-

All glassware must be oven-dried and cooled under a stream of inert gas to ensure anhydrous conditions.[3]

-

-

Reaction Setup:

-

To the flask, add 3-acetylpyridine (2.42 g, 20 mmol) and dissolve it in anhydrous diethyl ether (50 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Addition of Methyllithium:

-

Slowly add methyllithium (1.6 M in diethyl ether, 13.8 mL, 22 mmol, 1.1 equivalents) dropwise from the dropping funnel to the stirred solution over 30 minutes. Ensure the internal temperature does not rise above -70 °C.

-

A color change or the formation of a precipitate may be observed.

-

-

Reaction:

-

Allow the reaction mixture to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.

-

-

Quenching:

-

Cool the reaction mixture to 0 °C with an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (20 mL). Caution: This is an exothermic process, and gas evolution may occur.

-

-

Workup:

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a colorless oil. A literature example reports a yield of 46% for a similar procedure.[4]

-

Safety Precautions and Reagent Handling

Organolithium reagents are pyrophoric and will ignite spontaneously on contact with air or moisture. [5][6][7][8] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (nitrile gloves are often used, but it's recommended to wear a more resistant glove like neoprene over them).[5][6]

-

Inert Atmosphere: All manipulations of organolithium reagents must be carried out under an inert atmosphere of argon or nitrogen.[5][6][9]

-

Syringe and Cannula Techniques: Use proper syringe and cannula techniques for transferring organolithium solutions.[3][6] Ensure all syringes and needles are dry.

-

Quenching: Quench excess organolithium reagents and any residues in the reaction flask carefully. A common method is the slow addition of isopropanol, followed by methanol, and then water, all at low temperatures.

-

Fire Safety: Keep a Class D fire extinguisher (for combustible metals) or a dry powder (ABC) extinguisher readily available. Do not use a water or carbon dioxide extinguisher on an organolithium fire.

Key Reaction Parameters and Troubleshooting

| Parameter | Recommended Condition | Rationale & Potential Issues |

| Solvent | Anhydrous ethereal solvents (e.g., diethyl ether, THF) | Ethereal solvents solvate the lithium cation, increasing the nucleophilicity of the organolithium reagent. The presence of water will quench the reagent. |

| Temperature | -78 °C to room temperature | Low initial temperature helps to control the exothermic reaction and minimize side reactions. |

| Stoichiometry | 1.0 - 1.2 equivalents of organolithium | A slight excess of the organolithium reagent ensures complete consumption of the starting ketone. |

| Workup | Saturated aqueous NH₄Cl | A mild acid quench is used to protonate the alkoxide without causing side reactions on the acid-sensitive pyridine ring. |

Troubleshooting:

-

Low Yield: This could be due to impure or degraded organolithium reagent, or the presence of moisture in the reaction. Titration of the organolithium solution before use is recommended to determine its exact concentration.[9][10]

-

Side Reactions: Potential side reactions include addition to the pyridine ring, although this is generally less favorable than addition to the carbonyl. Using the correct stoichiometry and maintaining low temperatures can minimize these.

Conclusion

The organolithium addition to 3-acetylpyridine is a robust and reliable method for the synthesis of tertiary alcohols containing a pyridine scaffold. By understanding the underlying mechanistic principles and adhering to strict safety protocols, researchers can effectively utilize this reaction in the development of novel chemical entities. This guide provides a solid foundation for the successful execution of this important transformation.

References

- 1. ambeed.com [ambeed.com]

- 2. Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. ehs.princeton.edu [ehs.princeton.edu]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. ehs.uci.edu [ehs.uci.edu]

- 6. ehs.ucr.edu [ehs.ucr.edu]

- 7. jk-sci.com [jk-sci.com]

- 8. rubingroup.org [rubingroup.org]

- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

The Versatile Scaffold: 2-(Pyridin-3-yl)propan-2-ol as a Strategic Building Block in Modern Drug Discovery

Abstract

The pyridine motif is a cornerstone of medicinal chemistry, embedded in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its status as a privileged scaffold. This technical guide focuses on a specific, yet highly versatile, derivative: 2-(Pyridin-3-yl)propan-2-ol . We will provide an in-depth exploration of its synthesis, chemical reactivity, and strategic applications in the design and discovery of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage this valuable building block in their research endeavors.

Introduction: The Strategic Value of the this compound Moiety

The this compound scaffold combines three key structural features that render it a valuable asset in drug discovery:

-

The Pyridine Ring: A bioisostere for a phenyl ring, the pyridine nitrogen introduces a hydrogen bond acceptor, enhancing solubility and providing a key interaction point with biological targets.

-